

# FT-1518: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

FT-1518 is a novel, orally bioavailable, and selective inhibitor of both mTORC1 (mammalian target of rapamycin complex 1) and mTORC2 (mammalian target of rapamycin complex 2).[1] [2] Developed by FTG BIO LLC, this small molecule is under preclinical investigation for its potential therapeutic application in oncology.[3][4][5] As an inhibitor of the mTOR pathway, a critical regulator of cell growth, proliferation, and survival, FT-1518 holds promise as a next-generation anti-cancer agent.[6][7][8][9] This technical guide provides an in-depth overview of the available solubility and stability data for FT-1518, along with detailed experimental protocols relevant to its characterization.

**Physicochemical Properties** 

| Property          | -<br>Value                       | Source         |
|-------------------|----------------------------------|----------------|
| Molecular Formula | C20H26N8O                        | MedChemExpress |
| Molecular Weight  | 394.47 g/mol                     | MedChemExpress |
| CAS Number        | 1313026-58-2                     | MedChemExpress |
| Appearance        | Solid, Off-white to light yellow | MedChemExpress |



# **Solubility Data**

The solubility of a compound is a critical determinant of its biological activity and formulation potential. The following table summarizes the known solubility of **FT-1518** in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro assays.

| Solvent | Concentration      | Conditions                     | Source            |
|---------|--------------------|--------------------------------|-------------------|
| DMSO    | 5 mg/mL (12.68 mM) | Ultrasonic and warming to 60°C | MedChemExpress[1] |
| DMSO    | 2 mg/mL (5.07 mM)  | Sonication is recommended      | TargetMol[2]      |

Note: The differences in reported solubility may be attributed to variations in experimental conditions, such as the degree of heating and sonication.

# **Stability Data**

Stability testing is essential to ensure that a drug candidate maintains its quality, safety, and efficacy over time. While specific quantitative stability data from forced degradation studies are not publicly available for **FT-1518**, the following storage recommendations provide guidance on its stability under defined conditions.

| Form               | Storage<br>Temperature | Duration | Source            |
|--------------------|------------------------|----------|-------------------|
| Powder             | -20°C                  | 3 years  | MedChemExpress[1] |
| Powder             | 4°C                    | 2 years  | MedChemExpress[1] |
| In solvent (-80°C) | -80°C                  | 6 months | MedChemExpress[1] |
| In solvent (-20°C) | -20°C                  | 1 month  | MedChemExpress[1] |
| Powder             | -20°C                  | 3 years  | TargetMol[2]      |
| In solvent (-80°C) | -80°C                  | 1 year   | TargetMol[2]      |



## **Experimental Protocols**

The following are detailed methodologies for key experiments relevant to the characterization of **FT-1518**'s solubility and stability. These protocols are based on established practices in the pharmaceutical sciences.

# **Equilibrium Solubility Determination (Shake-Flask Method)**

This method determines the thermodynamic solubility of a compound in a given solvent.

Workflow:



Click to download full resolution via product page

Caption: Workflow for Equilibrium Solubility Determination.

#### Methodology:

- Preparation: Add an excess amount of FT-1518 solid to a known volume of the desired solvent (e.g., phosphate-buffered saline at various pH values, organic solvents) in a sealed, inert container. The presence of undissolved solid is necessary to ensure saturation.
- Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator. The system should be allowed to reach equilibrium, which is typically confirmed by taking samples at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.
- Sample Processing: After equilibration, separate the undissolved solid from the solution. This
  can be achieved by filtration through a low-binding filter (e.g., 0.22 μm PVDF) or by
  centrifugation at a high speed.



- Analysis: Accurately dilute the clear supernatant and quantify the concentration of FT-1518
  using a validated analytical method, such as High-Performance Liquid Chromatography with
  Ultraviolet detection (HPLC-UV).
- Calculation: The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or mM).

# **Stability-Indicating Method (Forced Degradation Studies)**

Forced degradation studies are performed to identify the likely degradation products and to establish the intrinsic stability of the drug substance.

Workflow:





Click to download full resolution via product page

Caption: Workflow for Forced Degradation Studies.

Methodology:



- Stress Conditions: Expose solutions and solid samples of **FT-1518** to a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These conditions typically include:
  - Hydrolysis: Acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room temperature and elevated temperatures.
  - Oxidation: Treatment with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
  - Thermal Stress: Exposure to elevated temperatures (e.g., 60°C) in a controlled oven.
  - Photostability: Exposure to light according to ICH Q1B guidelines.
- Sample Analysis: At specified time points, withdraw samples and analyze them using a validated stability-indicating HPLC method. This method must be capable of separating the intact **FT-1518** from any degradation products.
- Data Evaluation:
  - Quantify the amount of FT-1518 remaining to determine the rate and extent of degradation.
  - Identify and quantify any significant degradation products. Mass spectrometry (MS) can be coupled with HPLC to aid in the structural elucidation of degradants.
  - The results are used to establish the degradation profile and to develop a validated stability-indicating method for routine analysis.

# **Signaling Pathway**

**FT-1518** exerts its biological effects by inhibiting the mTOR signaling pathway. This pathway is a central regulator of cellular metabolism, growth, and proliferation.





Click to download full resolution via product page

Caption: Simplified mTOR Signaling Pathway and the inhibitory action of FT-1518.

This diagram illustrates how upstream signals like growth factors, nutrients, and cellular energy status converge on the mTOR complexes. mTORC1 primarily regulates protein synthesis, cell growth, and autophagy, while mTORC2 is involved in the activation of Akt and regulation of the actin cytoskeleton. **FT-1518** selectively inhibits both mTORC1 and mTORC2, thereby blocking these downstream cellular processes.



### Conclusion

This technical guide provides a summary of the currently available public information on the solubility and stability of **FT-1518**. The provided experimental protocols offer a framework for researchers to conduct further characterization of this promising mTOR inhibitor. As **FT-1518** progresses through preclinical and potentially clinical development, more comprehensive data will likely become available.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. FT-1518 | mTORC1 inhibitor | mTORC2 inhibitor | TargetMol [targetmol.com]
- 3. FT-1518 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 4. Pipeline FTG [ftgbio.com]
- 5. FTG [ftgbio.com]
- 6. mTOR signaling at a glance PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. mTOR signaling in growth control and disease PMC [pmc.ncbi.nlm.nih.gov]
- 9. mTOR Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [FT-1518: A Technical Guide to Solubility and Stability].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8103293#ft-1518-solubility-and-stability-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com